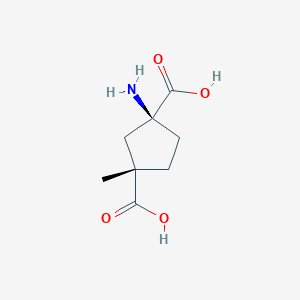
(1S,3S)-1-Amino-3-methylcyclopentane-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S)-1-Amino-3-methylcyclopentane-1,3-dicarboxylic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique cyclopentane ring structure, which includes an amino group and two carboxylic acid groups. The stereochemistry of the compound, denoted by the (1S,3S) configuration, plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-1-Amino-3-methylcyclopentane-1,3-dicarboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, followed by the introduction of the amino and carboxylic acid groups through various chemical reactions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as the use of biocatalysts or enzymatic processes. These methods can provide high yields and selectivity, making them suitable for large-scale production. Additionally, continuous flow reactors and other advanced technologies may be employed to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-1-Amino-3-methylcyclopentane-1,3-dicarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto or aldehyde derivatives, while reduction can produce alcohols. Substitution reactions can result in a wide range of substituted cyclopentane derivatives.
Scientific Research Applications
(1S,3S)-1-Amino-3-methylcyclopentane-1,3-dicarboxylic acid has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S,3S)-1-Amino-3-methylcyclopentane-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The stereochemistry of the compound is crucial for its binding affinity and specificity, as it determines the orientation and interactions of the functional groups with the target site.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1S,3S)-1-Amino-3-methylcyclopentane-1,3-dicarboxylic acid include:
- (1R,3R)-1-Amino-3-methylcyclopentane-1,3-dicarboxylic acid
- (1S,3S)-1-Amino-3-methylcyclohexane-1,3-dicarboxylic acid
- (1S,3S)-1-Amino-3-methylcyclopentane-1-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both amino and carboxylic acid groups on the cyclopentane ring. This combination of features makes it a versatile compound with distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
207983-45-7 |
|---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(1S,3S)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-7(5(10)11)2-3-8(9,4-7)6(12)13/h2-4,9H2,1H3,(H,10,11)(H,12,13)/t7-,8-/m0/s1 |
InChI Key |
YRYVQXINPRUUBR-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@](C1)(C(=O)O)N)C(=O)O |
Canonical SMILES |
CC1(CCC(C1)(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


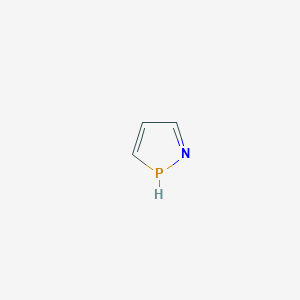
![7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione](/img/structure/B14258897.png)
![Silane, tetrakis[3-(trichlorosilyl)propyl]-](/img/structure/B14258901.png)
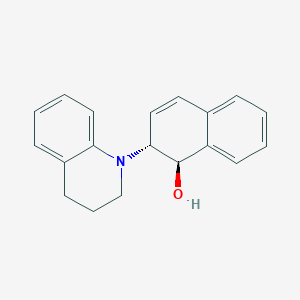
![N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide](/img/structure/B14258916.png)

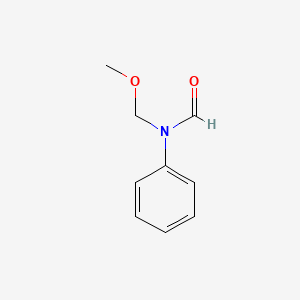
![1-[(3-Methylbutan-2-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B14258943.png)

![Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate](/img/structure/B14258947.png)
![1-[2,6-Di(propan-2-yl)phenyl]-3,4-diphenyl-1H-pyrrole-2,5-dione](/img/structure/B14258959.png)

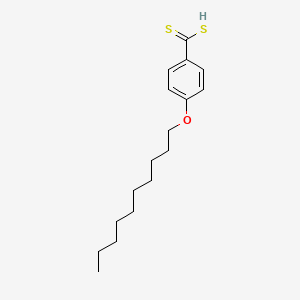
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester](/img/structure/B14258975.png)
